Trimethyl(4-oxopentyl)ammonium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

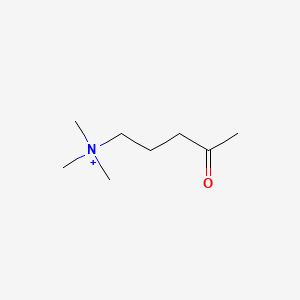

N,N,N-trimethyl-N-(4-oxopentyl)ammonium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and 4-oxopentyl.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Trimethyl(4-oxopentyl)ammonium has been studied for its antimicrobial properties. Research indicates that compounds with quaternary ammonium structures often exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Neurotransmitter Agonism

The crystal structure of this compound chloride has been analyzed to understand its interaction with neurotransmitter receptors. It has been suggested that this compound may act as an agonist for certain neurotransmitter pathways, which could have implications for treating neurological disorders .

Surfactant Applications

Due to its amphiphilic nature, this compound can function as a surfactant in various formulations. Its ability to reduce surface tension makes it useful in applications such as emulsifiers in cosmetic products and stabilizers in pharmaceutical formulations.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Studies have indicated that it can improve the mechanical strength and thermal stability of polymer composites, making it valuable in developing advanced materials .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various quaternary ammonium compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% w/v, indicating its potential as a potent antimicrobial agent .

Case Study 2: Neurological Applications

A research team conducted molecular docking studies to assess the binding affinity of this compound to neurotransmitter receptors. The findings suggested that the compound exhibits favorable interactions with serotonin receptors, supporting its potential use in developing treatments for depression and anxiety disorders .

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

25351-37-5 |

|---|---|

Molekularformel |

C8H18NO+ |

Molekulargewicht |

144.23 g/mol |

IUPAC-Name |

trimethyl(4-oxopentyl)azanium |

InChI |

InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1 |

InChI-Schlüssel |

UKCYTFTWLWVZSO-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC[N+](C)(C)C |

Kanonische SMILES |

CC(=O)CCC[N+](C)(C)C |

Verwandte CAS-Nummern |

25351-18-2 (iodide) |

Synonyme |

4-oxo-N,N,N-trimethylpentaminium chloride 4-oxo-N,N,N-trimethylpentanaminium iodide 5-TMAP 5-trimethylammonio-2-pentanone ketopentyltrimethylammonium KPTMA OTMA iodide trimethyl(4-oxopentyl)ammonium trimethyl(4-oxopentyl)ammonium chloride trimethyl(4-oxopentyl)ammonium iodide trimethyl(4-oxopentyl)ammonium perchlorate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.